
4-chloro-6-fluoro-2-methyl-1H-indole
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Overview
Description
4-chloro-6-fluoro-2-methyl-1H-indole is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic compounds that are widely recognized for their presence in various natural products and pharmaceuticals. The unique structure of this compound, characterized by the substitution of chlorine, fluorine, and methyl groups on the indole ring, makes it an interesting subject for chemical and biological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . Specific reaction conditions, such as the use of methanesulfonic acid under reflux in methanol, can yield the desired substituted indole .
Industrial Production Methods
Industrial production of 4-chloro-6-fluoro-2-methyl-1H-indole may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the compound from by-products and impurities.
Chemical Reactions Analysis
Palladium-Catalyzed Coupling Reactions
Cross-coupling methodologies enable functionalization at the C-3 position:
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Sonogashira Coupling : Reacting 4-chloro-6-fluoro-2-methylindole with terminal alkynes (e.g., phenylacetylene) using PdCl₂(PPh₃)₂/CuI catalysts yields 3-alkynyl indoles .
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Buchwald-Hartwig Amination : Introduces aryl/alkyl groups at the nitrogen atom under Pd catalysis .
Example Reaction
text4-Chloro-6-fluoro-2-methylindole + Phenylacetylene → 3-(Phenylethynyl)-4-chloro-6-fluoro-2-methylindole (85% yield)[7]
Regioselectivity in Electrophilic Substitution
Substituents direct electrophilic attack:
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Fluoro Group : Deactivates the benzene ring, favoring substitution at C-5 or C-7 .
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Chloro Group : Enhances para/ortho-directing effects, competing with fluorine’s electron-withdrawing nature .
Comparative Reactivity
Electrophile | Position of Attack | Yield (%) |
---|---|---|
Nitration | C-5 | 65 |
Sulfonation | C-7 | 58 |
Dehydrogenation and Oxidative Pathways
Cytochrome P450 enzymes catalyze dehydrogenation, forming reactive intermediates:
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Metabolic Activation : Oxidative dehydrogenation generates quinone-imine species, which may covalently bind to proteins .
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In Vitro Studies : NADPH-dependent systems produce dehydroindapamide analogs, highlighting potential metabolic instability .
Reductive Transformations
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Nitro Reduction : Hydrogenation of nitro precursors (e.g., 4-chloro-6-fluoro-2-methyl-5-nitroindole) using Rh/C yields amine derivatives .
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Debenzylation : Acidic cleavage of benzyl ethers (e.g., 5-benzyloxy analogs) affords hydroxylated indoles .
Byproduct Analysis
Reaction Type | Main Product | Byproducts |
---|---|---|
Nitro reduction | 5-Aminoindole | None |
Cyclization | Target indole | Hydroxylated (55%), indoline (11%) |
Stability Under Acidic/Basic Conditions
Scientific Research Applications
4-chloro-6-fluoro-2-methyl-1H-indole has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-chloro-6-fluoro-2-methyl-1H-indole involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, modulating their activity. For example, indole derivatives are known to inhibit certain enzymes involved in cancer cell proliferation . The presence of chloro and fluoro substituents may enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-chloro-6-fluoro-2-methyl-1H-indole include other substituted indoles, such as:
- 4-chloro-5-fluoro-1H-indole
- 6-fluoro-2-methyl-1H-indole
- 4-chloro-2-methyl-1H-indole
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of chloro, fluoro, and methyl groups on the indole ring can influence its reactivity, stability, and interaction with biological targets .
Properties
IUPAC Name |
4-chloro-6-fluoro-2-methyl-1H-indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClFN/c1-5-2-7-8(10)3-6(11)4-9(7)12-5/h2-4,12H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKPDUUCPUQIXSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=C(C=C2Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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